Potassium diethyl phosphate

Descripción general

Descripción

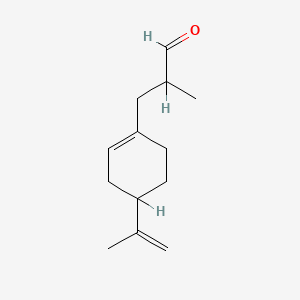

Potassium diethyl phosphate is an organophosphorus compound with the molecular formula C4H10KO4P . It has an average mass of 192.192 Da and a monoisotopic mass of 191.995377 Da .

Synthesis Analysis

Potassium phosphate production is based on phosphoric acid (H3PO4) produced by decomposition of natural phosphates by sulfuric acid and purified from impurities by chemical methods or treatment with organic extractants . The use of extraction H3PO4 to produce potassium dihydrogen phosphate (KH2PO4) is preferred because of its low cost .Molecular Structure Analysis

The molecule of this compound is tetrahedral .Chemical Reactions Analysis

Phosphorus-containing compounds have a huge synthetic potential because of their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates, which include phosphorus-centered radicals .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity .Aplicaciones Científicas De Investigación

1. Agriculture: Enhancing Crop Yield and Quality

- Potassium and phosphorus, components of potassium diethyl phosphate, have been demonstrated to significantly improve the growth and yield of crops. For instance, in a study by Amanullah & Khan (2010), sunflower yield in Northwest Pakistan increased notably with the application of potassium and phosphorus fertilizers. This suggests that this compound can be effective in enhancing crop productivity on soils deficient in these nutrients (Amanullah & Khan, 2010).

2. Dental Health: Impact on Dental Caries

- The structure of phosphate, a component of this compound, influences dental health. Research by Harris, Nizel, & Walsh (1967) highlighted the role of various phosphate structures, including potassium orthophosphate, in dental caries development in rats. This indicates the potential of this compound in dental health research, especially in the prevention and control of dental caries (Harris, Nizel, & Walsh, 1967).

3. Nutrient Homeostasis in Plants

- This compound's components play a crucial role in plant nutrient homeostasis. Luan et al. (2016) discussed the importance of potassium and phosphate in plant growth, highlighting their role in ion uptake, translocation, and storage. This research emphasizes the potential application of this compound in improving nutrient use efficiency in plants (Luan et al., 2016).

4. Laser Technology: Enhancing Laser Damage Threshold

- In the field of laser technology, this compound is relevant due to its properties. Singleton et al. (1988) explored the bulk damage in potassium dihydrogen phosphate crystals, a related compound, used in high-power laser frequency conversion. This suggests the potential research application of this compound in improving laser technology (Singleton et al., 1988).

5. Non-Invasive Studies in Plant Nutrition

- The application of this compound in non-invasive plant nutritional studies is evident. Lee & Ratcliffe (1993) utilized nuclear magnetic resonance spectroscopy to study the pools of potassium and phosphate in plant tissues, indicating the role of this compound in advanced plant nutritional research (Lee & Ratcliffe, 1993).

Mecanismo De Acción

Target of Action

Potassium diethyl phosphate, also known as monopotassium phosphate (MKP), is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets two essential biochemical functions in the body:

- Phosphorus : In the form of organic and inorganic phosphate, phosphorus is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

- Potassium : As the major cation of intracellular fluid, potassium is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle. It also plays a crucial role in the contraction of cardiac, skeletal, and smooth muscles, maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Mode of Action

The compound interacts with its targets by providing a source of phosphorus and potassium, as well as acting as a buffering agent . The phosphorus component is involved in various biochemical functions and metabolic reactions, influencing calcium levels, acid-base equilibrium, and renal excretion of hydrogen ions . The potassium component is essential for nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Biochemical Pathways

This compound affects several biochemical pathways. Under phosphorus deprivation, changes in sugar levels and their mobilization influence the expression of phosphorus starvation-inducible genes . Increased sugar repartitioning from shoot to root helps root growth and organic acids secretion, promoting phosphate uptake from the soil . Other metabolic changes such as lipid remodeling or phosphorus reallocation from older to younger leaves release phosphorus from its bound forms in the cell .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The compound is primarily excreted in the urine, with over 80% to 90% of the dose reabsorbed by the kidney . These ADME properties significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a source of phosphorus and potassium. It influences various metabolic and enzymatic reactions, modifies calcium levels, buffers acid-base equilibrium, and plays a primary role in the renal excretion of hydrogen ions . It also affects nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a fertilizer can be affected by soil conditions . Additionally, the compound’s role in plant growth and development suggests that it may be influenced by factors such as light, temperature, and water availability

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

The specific cellular effects of Potassium diethyl phosphate are currently unknown. Phosphate ions are known to be vital for cellular function. They are involved in maintaining the pH and osmotic balance of the cell. They also play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

For instance, potassium and sodium are particularly affected at low temperatures, while phosphate is mainly affected at and above room temperature after 8 hours .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal modelsBoth deficiency and excess of phosphate can lead to health problems .

Metabolic Pathways

This compound likely participates in various metabolic pathways due to the presence of the phosphate group. Phosphate is involved in energy metabolism, such as ATP production, and also plays a role in the metabolism of carbohydrates, proteins, and fats .

Transport and Distribution

Phosphate ions are known to be transported across cell membranes by various transport proteins .

Subcellular Localization

Phosphate ions are found in various subcellular compartments, including the cytoplasm and mitochondria, where they participate in numerous cellular processes .

Propiedades

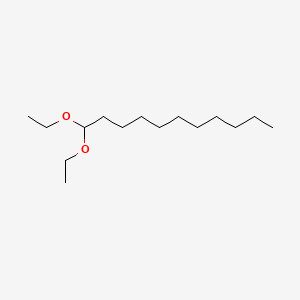

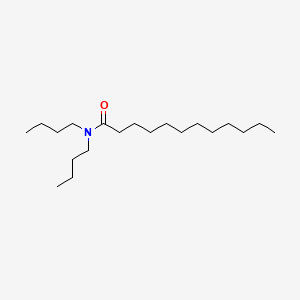

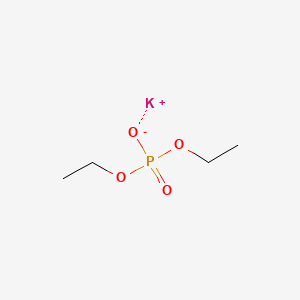

| { "Design of the Synthesis Pathway": "The synthesis of Potassium diethyl phosphate can be achieved through a simple reaction between diethyl phosphate and potassium hydroxide.", "Starting Materials": [ "Diethyl phosphate", "Potassium hydroxide" ], "Reaction": [ "Add diethyl phosphate to a round-bottom flask", "Add potassium hydroxide to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solid impurities", "Evaporate the filtrate to dryness", "Collect the solid residue and recrystallize it from ethanol", "Dry the final product under vacuum" ] } | |

| 53971-30-5 | |

Fórmula molecular |

C4H11KO4P |

Peso molecular |

193.20 g/mol |

Nombre IUPAC |

potassium;diethyl phosphate |

InChI |

InChI=1S/C4H11O4P.K/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |

Clave InChI |

NTUUDNDNGVYHCB-UHFFFAOYSA-N |

SMILES |

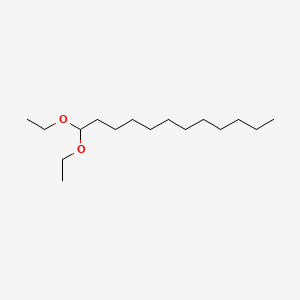

CCOP(=O)([O-])OCC.[K+] |

SMILES canónico |

CCOP(=O)(O)OCC.[K] |

| 53971-30-5 | |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.